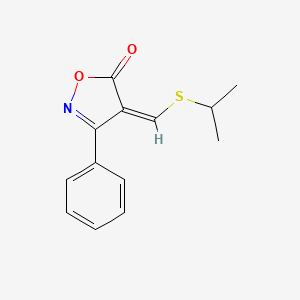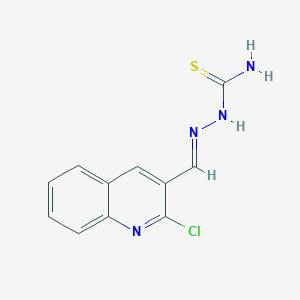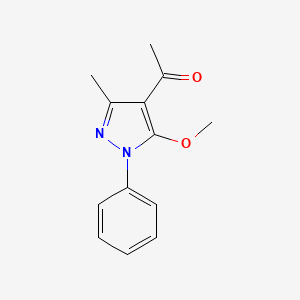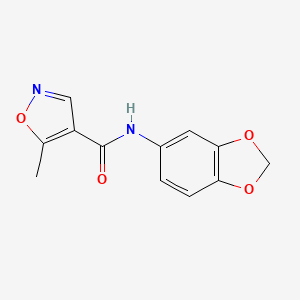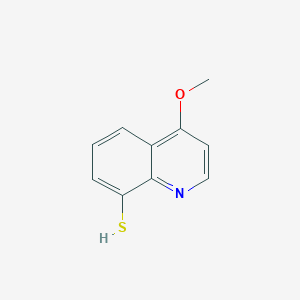
8-Quinolinethiol, 4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyquinoline-8-thiol is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline core with a methoxy group at the 4-position and a thiol group at the 8-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyquinoline-8-thiol can be achieved through several methods. One common approach involves the cyclization of an appropriate precursor. For instance, starting from 4-methoxyaniline, the compound can be synthesized via a series of reactions including nitration, reduction, and cyclization. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 4-methoxyquinoline-8-thiol may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, is also becoming more prevalent in industrial synthesis .
化学反応の分析
Types of Reactions
4-Methoxyquinoline-8-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
4-Methoxyquinoline-8-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-methoxyquinoline-8-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions or proteins, altering their function. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methoxyquinoline: Lacks the thiol group at the 8-position.
Quinoline-8-thiol: Lacks the methoxy group at the 4-position.
Uniqueness
4-Methoxyquinoline-8-thiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
59666-02-3 |
|---|---|
分子式 |
C10H9NOS |
分子量 |
191.25 g/mol |
IUPAC名 |
4-methoxyquinoline-8-thiol |
InChI |
InChI=1S/C10H9NOS/c1-12-8-5-6-11-10-7(8)3-2-4-9(10)13/h2-6,13H,1H3 |
InChIキー |
VDTJTFYEVBXSBK-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=CC=C(C2=NC=C1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide](/img/structure/B12893590.png)

![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
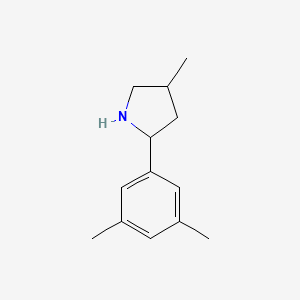
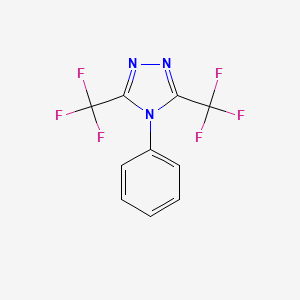
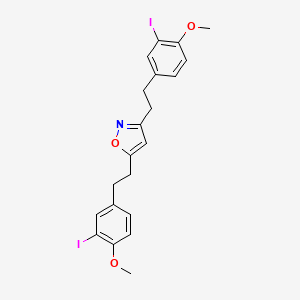
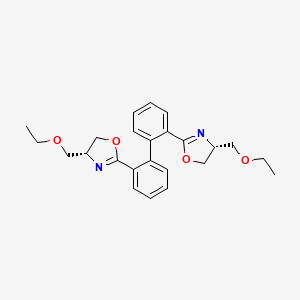
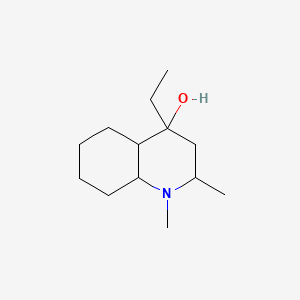
![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
